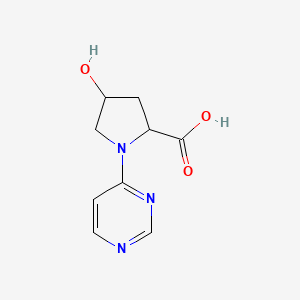

4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid

説明

特性

分子式 |

C9H11N3O3 |

|---|---|

分子量 |

209.20 g/mol |

IUPAC名 |

4-hydroxy-1-pyrimidin-4-ylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H11N3O3/c13-6-3-7(9(14)15)12(4-6)8-1-2-10-5-11-8/h1-2,5-7,13H,3-4H2,(H,14,15) |

InChIキー |

WSMJKBXOBIAVKU-UHFFFAOYSA-N |

正規SMILES |

C1C(CN(C1C(=O)O)C2=NC=NC=C2)O |

製品の起源 |

United States |

準備方法

The synthesis of 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine derivatives with pyrrolidine derivatives under specific reaction conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

化学反応の分析

4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

科学的研究の応用

4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

作用機序

The mechanism of action of 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Pyrimidine-Substituted Analogs

Pyrimidine derivatives of pyrrolidine-2-carboxylic acid exhibit varied biological activities depending on substitution patterns:

Key Insights :

- The position and nature of substituents on the pyrimidine ring significantly influence activity. For example, the 4-nitrophenylsulfonyl group in 21g enhances anthelmintic potency, likely due to improved target binding or metabolic stability .

- Bulky substituents (e.g., thienopyrimidine in ) increase molecular weight and may affect bioavailability .

Acylated and Sulfonylated Derivatives

Acylation or sulfonylation of the pyrrolidine nitrogen alters physicochemical properties and bioactivity:

Key Insights :

Natural and Protected Derivatives

Natural analogs and protected forms provide insights into stability and synthetic utility:

生物活性

4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid (also known as CID 61252399) is a compound with potential biological significance, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid is . The compound features a pyrrolidine ring substituted with a pyrimidine group, which is believed to contribute to its biological activities. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H11N3O3 |

| SMILES | C1C(CN(C1C(=O)O)C2=NC=NC=C2)O |

| InChI | InChI=1S/C9H11N3O3/c13... |

| InChIKey | WSMJKBXOBIAVKU-UHFFFAOYSA-N |

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds containing similar structural motifs. For instance, derivatives with β-amino acid moieties have shown promising activity against various viruses, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV). Although specific data on 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid is limited, its structural analogs suggest a potential for antiviral activity through mechanisms such as inhibition of viral replication or interference with viral protein functions .

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Research on related pyrimidine derivatives has demonstrated significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory responses. For example, certain pyrimidine derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid could similarly modulate inflammatory pathways.

The exact mechanism by which 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid exerts its biological effects remains to be fully elucidated. However, based on analogs and related compounds, it is hypothesized that the compound may interact with specific enzymes or receptors involved in viral replication and inflammation. Such interactions could lead to downstream effects that inhibit disease processes.

Case Studies and Research Findings

While direct case studies specifically focusing on 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid are scarce, several studies involving structurally similar compounds provide insight into its potential applications:

- Antiviral Activity : Compounds with similar structures have been tested against HSV and TMV, showing effective inhibition at concentrations around 500 μg/mL .

- Anti-inflammatory Activity : Pyrimidine derivatives have shown effective COX inhibition with IC50 values in the low micromolar range, indicating strong anti-inflammatory potential .

Q & A

Basic: What synthetic routes are recommended for 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via sulfonylation of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride under anhydrous conditions. Key steps include:

- Step 1: Dissolve 4-hydroxyproline in a polar aprotic solvent (e.g., DMF or acetonitrile).

- Step 2: Add 4-nitrobenzenesulfonyl chloride dropwise at 0–5°C to minimize side reactions.

- Step 3: Stir at room temperature for 12–24 hours, monitoring progress via TLC or HPLC.

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Optimization Tips: - Maintain pH neutrality to avoid decomposition of the sulfonyl chloride.

- Use a 1.2:1 molar ratio of sulfonyl chloride to proline derivative to ensure complete reaction .

Basic: What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Determines the orthorhombic crystal system (space group P2₁2₁2₁) and confirms stereochemistry at the pyrrolidine ring .

- NMR Spectroscopy:

- ¹H NMR: Assign peaks for the pyrrolidine ring (δ 3.5–4.2 ppm) and pyrimidine protons (δ 8.2–8.5 ppm).

- ¹³C NMR: Identify carboxylic acid (δ ~175 ppm) and sulfonyl carbons (δ ~125 ppm).

- FTIR: Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) functional groups .

Advanced: How do non-covalent interactions influence the compound’s crystallographic stability?

Methodological Answer:

Hirshfeld surface analysis reveals dominant O–H···O hydrogen bonds between the carboxylic acid and sulfonyl groups, contributing to lattice stability. Additional C–H···π interactions between the pyrimidine ring and adjacent molecules enhance packing efficiency. To analyze:

- Software: Use CrystalExplorer or Mercury for Hirshfeld surface mapping.

- Metrics: Evaluate contact percentages (e.g., O···H contacts ≈ 25% of total interactions) .

Advanced: What computational strategies predict the compound’s bioactivity and binding affinity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., viral proteases). Parameterize the compound’s sulfonyl group as a hydrogen bond acceptor.

- MD Simulations: Run 100 ns simulations in GROMACS to assess stability in binding pockets. Monitor RMSD (<2 Å for stable complexes).

- ADMET Prediction: Utilize SwissADME to evaluate permeability (LogP ≈ 1.5) and cytochrome P450 interactions .

Basic: How should researchers handle discrepancies in reported synthetic yields or spectral data?

Methodological Answer:

- Yield Discrepancies: Cross-validate reaction conditions (e.g., solvent purity, inert atmosphere). Replicate protocols from independent sources (e.g., vs. 6).

- Spectral Variations: Compare NMR data with computed spectra (via ACD/Labs or ChemDraw). Check for solvent artifacts (e.g., DMSO-d₆ residual peaks) .

Advanced: What role do the pyrrolidine and pyrimidine moieties play in pharmacological activity?

Methodological Answer:

- Pyrrolidine Ring: Acts as a conformational constraint, enhancing binding selectivity. The hydroxyl group facilitates hydrogen bonding with target proteins .

- Pyrimidine Moiety: Participates in π-π stacking with aromatic residues (e.g., in viral proteases). Derivatives with electron-withdrawing groups (e.g., nitro in ) show enhanced activity .

Basic: What purification techniques ensure high purity (>98%) post-synthesis?

Methodological Answer:

- HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA additive). Monitor at 254 nm.

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal lattice uniformity. Slow cooling improves yield .

Advanced: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to:

- Acidic/alkaline conditions: 0.1M HCl/NaOH at 40°C for 24 hours.

- Oxidative stress: 3% H₂O₂ at 25°C.

- Analytical Monitoring: Use UPLC-PDA to track degradation products. Identify major impurities via HRMS .

Advanced: How can structure-activity relationship (SAR) studies guide derivative synthesis?

Methodological Answer:

- Modification Sites:

- Pyrimidine substituents: Introduce halogens (e.g., Cl) to enhance lipophilicity.

- Pyrrolidine hydroxyl: Replace with ester prodrugs to improve bioavailability.

- Assays: Test derivatives against herpes simplex virus (HSV-1) and SARS-CoV-2 pseudoviruses. Measure IC₅₀ values via plaque reduction assays .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。